1-Benzylpyrrolidine-3-carbaldehyde
Overview
Description
1-Benzylpyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C12H15NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom and an aldehyde group at the third position of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with an oxidizing agent to introduce the aldehyde group at the third position. For instance, the oxidation of 1-benzylpyrrolidine using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: 1-Benzylpyrrolidine-3-carboxylic acid
Reduction: 1-Benzylpyrrolidine-3-methanol
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
1-Benzylpyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-benzylpyrrolidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
1-Benzylpyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.
1-Benzylpyrrolidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
1-Benzylpyrrolidine-3-carboxylic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can be crucial in the synthesis of certain target molecules, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzylpyrrolidine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPHILDHRTJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404616 | |
Record name | 1-benzylpyrrolidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72351-49-6 | |
Record name | 1-benzylpyrrolidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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